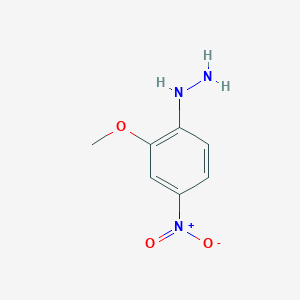
(2-Methoxy-4-nitro-phenyl)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methoxy-4-nitrophenyl)hydrazine is an organic compound that belongs to the class of hydrazines It is characterized by the presence of a methoxy group at the second position and a nitro group at the fourth position on a phenyl ring, with a hydrazine moiety attached to the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-methoxy-4-nitrophenyl)hydrazine typically involves the reaction of 2-methoxy-4-nitroaniline with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction can be represented as follows:
2-Methoxy-4-nitroaniline+Hydrazine hydrate→(2-Methoxy-4-nitrophenyl)hydrazine
Industrial Production Methods
Industrial production methods for (2-methoxy-4-nitrophenyl)hydrazine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Methoxy-4-nitrophenyl)hydrazine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Condensation: The hydrazine moiety can react with carbonyl compounds to form hydrazones.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol.
Substitution: Sodium ethoxide, ethanol.
Condensation: Aldehydes or ketones, ethanol.
Major Products Formed
Reduction: 2-Methoxy-4-aminophenylhydrazine.
Substitution: Various substituted phenylhydrazines.
Condensation: Hydrazones.
Applications De Recherche Scientifique
(2-Methoxy-4-nitrophenyl)hydrazine has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential as a precursor to bioactive molecules with antimicrobial, anticancer, and anti-inflammatory properties.
Material Science: It is used in the preparation of functional materials, such as liquid crystals and polymers.
Analytical Chemistry: The compound is employed in the development of analytical reagents for the detection and quantification of various analytes.
Mécanisme D'action
The mechanism of action of (2-methoxy-4-nitrophenyl)hydrazine depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with molecular targets such as enzymes or receptors. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The nitro group can also participate in redox reactions, generating reactive intermediates that can affect cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxy-4-nitroaniline: Similar structure but lacks the hydrazine moiety.
4-Nitrophenylhydrazine: Similar structure but lacks the methoxy group.
2-Methoxyphenylhydrazine: Similar structure but lacks the nitro group.
Uniqueness
(2-Methoxy-4-nitrophenyl)hydrazine is unique due to the presence of both methoxy and nitro groups on the phenyl ring, along with the hydrazine moiety. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various fields.
Propriétés
Formule moléculaire |
C7H9N3O3 |
|---|---|
Poids moléculaire |
183.16 g/mol |
Nom IUPAC |
(2-methoxy-4-nitrophenyl)hydrazine |
InChI |
InChI=1S/C7H9N3O3/c1-13-7-4-5(10(11)12)2-3-6(7)9-8/h2-4,9H,8H2,1H3 |
Clé InChI |
BYBYUDDRIJYSPK-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)[N+](=O)[O-])NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















